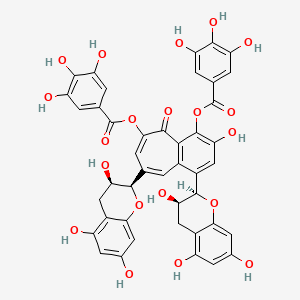

Theaflavin-3,3'-digallate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La théaflavine 3,3’-digallate est un composé polyphénolique que l'on trouve principalement dans le thé noir. C'est l'une des principales théaflavines, qui se forment lors du processus de fermentation des feuilles de thé. Ce composé est connu pour ses puissantes propriétés antioxydantes, anti-inflammatoires et antivirales . Il a suscité un intérêt considérable dans la recherche scientifique en raison de ses bienfaits potentiels pour la santé, notamment la prévention du cancer et la protection cardiovasculaire .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La théaflavine 3,3’-digallate peut être synthétisée par oxydation enzymatique des catéchines, en particulier l'épigallocatéchine gallate et l'épicatéchine gallate. Le processus implique l'utilisation d'enzymes polyphénol oxydase, qui facilitent la formation des théaflavines dans des conditions contrôlées. Les conditions optimales pour cette réaction comprennent un pH de 4,0, une température de 25 °C et un temps de réaction de 30 minutes .

Méthodes de production industrielle : La production industrielle de la théaflavine 3,3’-digallate implique généralement la fermentation des feuilles de thé. Au cours de ce processus, les catéchines contenues dans les feuilles sont oxydées par des enzymes présentes naturellement, ce qui conduit à la formation de théaflavines. L'efficacité de ce processus peut être améliorée en optimisant les conditions dans lesquelles la fermentation se produit, telles que le contrôle de la température, de l'humidité et des niveaux d'oxygène .

Analyse Des Réactions Chimiques

Types de réactions : La théaflavine 3,3’-digallate subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles à son activité biologique et à sa stabilité.

Réactifs et conditions courants :

Oxydation : La théaflavine 3,3’-digallate peut être oxydée à l'aide de réactifs tels que le peroxyde d'hydrogène ou l'oxygène moléculaire en présence de catalyseurs tels que la polyphénol oxydase.

Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que des groupes hydroxyle ou amino dans des conditions légèrement acides ou basiques.

Produits principaux : Les produits principaux formés à partir de ces réactions comprennent divers dérivés de la théaflavine, qui conservent la structure de base de la théaflavine 3,3’-digallate mais présentent différents groupes fonctionnels qui peuvent améliorer ou modifier son activité biologique .

4. Applications dans la recherche scientifique

La théaflavine 3,3’-digallate a une large gamme d'applications dans la recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier la chimie des polyphénols et les mécanismes de l'activité antioxydante.

Médecine : Elle a des applications thérapeutiques potentielles dans le traitement du cancer en raison de sa capacité à induire l'apoptose dans les cellules cancéreuses et à inhiber la croissance tumorale.

5. Mécanisme d'action

La théaflavine 3,3’-digallate exerce ses effets par le biais de multiples cibles moléculaires et voies :

Activité antioxydante : Elle élimine les radicaux libres et les espèces réactives de l'oxygène, protégeant ainsi les cellules des dommages oxydatifs.

Activité anti-inflammatoire : Elle inhibe l'activation du facteur nucléaire kappa B (NF-κB) et réduit la production de cytokines pro-inflammatoires.

Activité antivirale : Elle se lie aux protéases virales, telles que la protéase du virus Zika, et inhibe leur activité, empêchant ainsi la réplication virale.

Activité anticancéreuse : Elle induit l'apoptose dans les cellules cancéreuses en régulant à la hausse les protéines suppresseurs de tumeurs comme p53 et p21, et en régulant à la baisse les protéines anti-apoptotiques.

Applications De Recherche Scientifique

Theaflavin 3,3’-digallate has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study polyphenol chemistry and the mechanisms of antioxidant activity.

Medicine: It has potential therapeutic applications in cancer treatment due to its ability to induce apoptosis in cancer cells and inhibit tumor growth.

Mécanisme D'action

Theaflavin 3,3’-digallate exerts its effects through multiple molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: It inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.

Antiviral Activity: It binds to viral proteases, such as Zika virus protease, and inhibits their activity, thereby preventing viral replication.

Anticancer Activity: It induces apoptosis in cancer cells by upregulating tumor suppressor proteins like p53 and p21, and downregulating anti-apoptotic proteins.

Comparaison Avec Des Composés Similaires

La théaflavine 3,3’-digallate est unique parmi les théaflavines en raison de ses puissantes activités biologiques. Des composés similaires comprennent :

Théaflavine : La structure de base sans groupes gallate, qui possède des propriétés antioxydantes et anti-inflammatoires modérées.

Théaflavine-3-gallate : Un dérivé avec un groupe gallate, présentant une activité antioxydante accrue par rapport à la théaflavine.

Théaflavine-3’-gallate : Un autre dérivé avec un groupe gallate, similaire en activité à la théaflavine-3-gallate.

La théaflavine 3,3’-digallate se distingue par ses deux groupes gallate, qui renforcent considérablement ses activités biologiques, ce qui en fait un composé d'un grand intérêt dans divers domaines de recherche .

Propriétés

Formule moléculaire |

C43H32O20 |

|---|---|

Poids moléculaire |

868.7 g/mol |

Nom IUPAC |

[3-hydroxy-5-oxo-4-(3,4,5-trihydroxybenzoyl)oxy-1,8-bis[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-6-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C43H32O20/c44-17-7-23(46)21-12-29(52)39(60-32(21)9-17)14-1-19-20(40-30(53)13-22-24(47)8-18(45)10-33(22)61-40)11-31(54)41(63-43(59)16-4-27(50)37(56)28(51)5-16)35(19)38(57)34(6-14)62-42(58)15-2-25(48)36(55)26(49)3-15/h1-11,29-30,39-40,44-56H,12-13H2/t29-,30-,39-,40-/m1/s1 |

Clé InChI |

FJYGFTHLNNSVPY-BBXLVSEPSA-N |

SMILES isomérique |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)C(=O)C(=C3)OC(=O)C8=CC(=C(C(=C8)O)O)O)O |

SMILES canonique |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)C(=O)C(=C3)OC(=O)C8=CC(=C(C(=C8)O)O)O)O |

Synonymes |

theaflavin-3,3'-digallate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-S-[(1Z)-N-(sulfooxy)butanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1258938.png)

![2-[(4-Hydroxy-3-methoxyphenyl)methyl]nonanamide](/img/structure/B1258939.png)

![(1S,2R,10S,11S,14R,15S)-14-(1-hydroxypropan-2-yl)-2,6,15-trimethyl-4-oxa-6-azatetracyclo[8.7.0.02,7.011,15]heptadecan-5-one](/img/structure/B1258940.png)

![(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentane-1-sulfonate](/img/structure/B1258942.png)

![5-[(2E)-2-[(2-chloro-6-fluorophenyl)methoxyimino]ethyl]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B1258946.png)